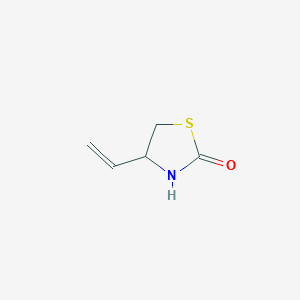
4-Ethenyl-1,3-thiazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethenyl-1,3-thiazolidin-2-one is a heterocyclic compound featuring a five-membered ring with sulfur and nitrogen atoms at positions 1 and 3, respectively. This compound is part of the thiazolidine family, known for its diverse biological activities and applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethenyl-1,3-thiazolidin-2-one typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can be further reacted with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound . Another method involves the use of ammonium persulfate as a catalyst under solvent-free conditions, offering high yield and atom economy .
Industrial Production Methods: Industrial production of this compound may employ green chemistry approaches, such as multicomponent reactions, click reactions, and nano-catalysis, to enhance selectivity, purity, and product yield . These methods are designed to be environmentally friendly and economically viable.
Chemical Reactions Analysis
Types of Reactions: 4-Ethenyl-1,3-thiazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.
Substitution: The vinyl group allows for substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives .
Scientific Research Applications
4-Ethenyl-1,3-thiazolidin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The biological activity of 4-Ethenyl-1,3-thiazolidin-2-one is primarily attributed to its ability to interact with specific molecular targets and pathways. For instance, it can inhibit enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular receptors and enzymes can lead to anticancer and anti-inflammatory effects .
Comparison with Similar Compounds
Thiazolidin-4-one: Known for its anticancer and antimicrobial activities.
Thiazolidin-2,4-dione: Exhibits antidiabetic and anti-inflammatory properties.
1,3,4-Thiadiazole: Used in drug design for its diverse biological activities.
Uniqueness: 4-Ethenyl-1,3-thiazolidin-2-one stands out due to its unique vinyl group, which allows for a broader range of chemical modifications and applications. This structural feature enhances its versatility in synthetic chemistry and its potential for developing new therapeutic agents .
Properties
CAS No. |
104514-82-1 |
|---|---|
Molecular Formula |
C5H7NOS |
Molecular Weight |
129.18 g/mol |
IUPAC Name |
4-ethenyl-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C5H7NOS/c1-2-4-3-8-5(7)6-4/h2,4H,1,3H2,(H,6,7) |
InChI Key |
XKAMVCOIBHOLEH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CSC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-](/img/structure/B14331382.png)
![Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14331385.png)
![4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol](/img/structure/B14331396.png)
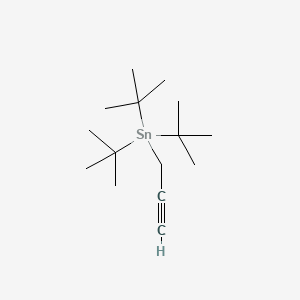
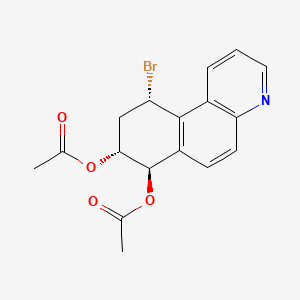
![N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide](/img/structure/B14331409.png)
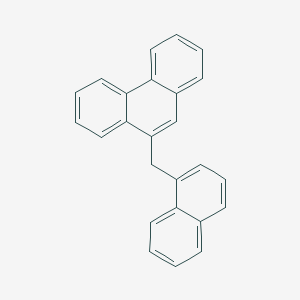

![2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14331428.png)
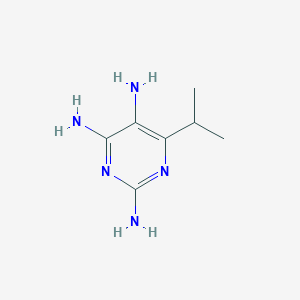
![5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one](/img/structure/B14331431.png)
